An In-depth Technical Guide to 3-Fluoro-2-methylbenzotrifluoride (CAS Number: 910911-43-2)
An In-depth Technical Guide to 3-Fluoro-2-methylbenzotrifluoride (CAS Number: 910911-43-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzotrifluoride, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of fluorine, methyl, and trifluoromethyl groups on the benzene ring imparts unique physicochemical properties, making it a valuable building block for the synthesis of complex molecules. This document details the compound's properties, outlines a robust synthetic methodology, provides an analysis of its expected spectroscopic characteristics, and explores its potential reactivity and applications, particularly in the realm of drug discovery.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, into organic molecules is a well-established strategy in modern drug discovery and materials science.[1] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity to biological targets, and membrane permeability.[2] 3-Fluoro-2-methylbenzotrifluoride presents a unique scaffold where the interplay between the fluoro, methyl, and trifluoromethyl substituents can be exploited for the rational design of novel compounds with tailored properties.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a research setting.
Physical Properties
The physical characteristics of 3-Fluoro-2-methylbenzotrifluoride are summarized in the table below. Data for isomers are provided for comparative context.
| Property | 3-Fluoro-2-methylbenzotrifluoride | 2-Fluorobenzotrifluoride | 3-Fluorobenzotrifluoride |
| CAS Number | 910911-43-2 | 392-85-8[3] | 401-80-9[4] |
| Molecular Formula | C₈H₆F₄ | C₇H₄F₄[3] | C₇H₄F₄[4] |
| Molecular Weight | 178.13 g/mol | 164.10 g/mol [3] | 164.10 g/mol [4] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid[3] | Colorless to yellow liquid[4] |
| Boiling Point | 128.6°C at 760 mmHg | 114°C[3] | 101-102°C[4] |
| Density | No data available | 1.293 g/mL at 25°C[3] | 1.302 g/mL at 25°C[4] |
| Refractive Index | No data available | n²⁰/D 1.406[3] | n²⁰/D 1.4[4] |
Safety Information
3-Fluoro-2-methylbenzotrifluoride is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of 3-Fluoro-2-methylbenzotrifluoride
A reliable synthetic route to 3-Fluoro-2-methylbenzotrifluoride is crucial for its accessibility in research. The Balz-Schiemann reaction, a classic method for the conversion of aromatic amines to aryl fluorides, presents a feasible pathway starting from 2-methyl-3-(trifluoromethyl)aniline.[5] Modern adaptations of this reaction often employ ionic liquids to improve safety and yield.[6]
Proposed Synthetic Pathway: Balz-Schiemann Reaction
The synthesis involves the diazotization of 2-methyl-3-(trifluoromethyl)aniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Caption: Workflow for the NMR spectroscopic analysis of 3-Fluoro-2-methylbenzotrifluoride.
Expected NMR Data (in CDCl₃):
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | ~7.1-7.4 | Multiplet | Aromatic protons |
| ~2.3 | Singlet (or narrow multiplet due to coupling with F) | -CH₃ | |
| ¹³C NMR | ~160 (d, J ≈ 245 Hz) | Doublet | C-F |
| ~130 (q, J ≈ 30 Hz) | Quartet | C-CF₃ | |
| ~125 (q, J ≈ 270 Hz) | Quartet | -CF₃ | |
| ~120-135 | Multiple signals | Aromatic carbons | |
| ~15 | Singlet | -CH₃ | |
| ¹⁹F NMR | ~ -60 to -65 | Singlet | -CF₃ |
| ~ -110 to -120 | Singlet (or narrow multiplet due to coupling with H) | Ar-F |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Coupling constants are approximate values based on similar structures.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
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IR Spectroscopy: The IR spectrum is expected to show strong C-F stretching bands in the region of 1100-1400 cm⁻¹, characteristic of the CF₃ group and the aryl-F bond. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry: The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 178. A prominent fragment ion would be [M-F]⁺ at m/z = 159, and potentially [M-CF₃]⁺ at m/z = 109.
Reactivity and Synthetic Applications
The unique substitution pattern of 3-Fluoro-2-methylbenzotrifluoride makes it a versatile intermediate for further chemical transformations.
General Reactivity
The aromatic ring is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing fluoro and trifluoromethyl groups. However, the molecule can participate in various cross-coupling reactions and nucleophilic aromatic substitution under specific conditions. The methyl group can also be a site for radical halogenation.
Potential Applications in Drug Discovery
This scaffold is of particular interest in medicinal chemistry. The strategic placement of the substituents can influence the conformation of molecules, potentially leading to enhanced binding to biological targets. Furthermore, the trifluoromethyl and fluoro groups can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. [2] For instance, compounds with similar substitution patterns are used as key intermediates in the synthesis of agrochemicals and pharmaceuticals. The reactivity of the aryl halide in related structures, such as 2-bromo-6-fluorotoluene, in cross-coupling reactions highlights the potential for 3-fluoro-2-methylbenzotrifluoride to be used in similar synthetic strategies to build molecular complexity. [7]
Conclusion
3-Fluoro-2-methylbenzotrifluoride is a valuable fluorinated building block with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and an analysis of its key spectroscopic features. Further exploration of its reactivity will undoubtedly uncover new applications for this promising compound.
References
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Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]
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Supporting Information for a Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with a Readily Available and Cost-Effective Trifluoromethyl Source. Royal Society of Chemistry. [Link]
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Balz–Schiemann reaction. Wikipedia. [Link]
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3-Fluoro Benzotrifluoride(401-80-9). Cynor Laboratories via IndiaMART. [Link]
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Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]
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Trifluorotoluene Series. Sparrow Chemical. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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